

A Spectroscopic Comparison of 3-Aminopropylsilatrane and Its Precursors

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Compound of Interest

3-(2,8,9-Trioxa-5-aza-1
Compound Name: silabicyclo[3.3.3]undecane-1-yl)-1
propanamine

Cat. No.: B096939

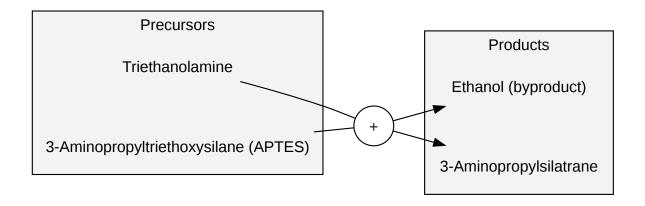
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This guide provides a detailed spectroscopic comparison of 3-aminopropylsilatrane and its key precursors, 3-aminopropyltriethoxysilane (APTES) and triethanolamine. Understanding the distinct spectral characteristics of these compounds is crucial for researchers and professionals involved in the synthesis and application of silatrane-based materials. This comparison focuses on Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS), offering experimental data and protocols to aid in compound identification and characterization.

Synthesis of 3-Aminopropylsilatrane

3-Aminopropylsilatrane is synthesized through a transesterification reaction between 3-aminopropyltriethoxysilane (APTES) and triethanolamine. This reaction involves the substitution of the ethoxy groups on the silicon atom of APTES with the hydroxyl groups of triethanolamine, forming the characteristic caged silatrane structure.





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Caption: Synthesis of 3-aminopropylsilatrane from its precursors.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of molecules. The chemical shifts in ¹H, ¹³C, and ²⁹Si NMR spectra provide detailed information about the chemical environment of the nuclei.

Comparative NMR Data



Compound	Nucleus	Chemical Shift (δ, ppm)	Assignment
3- Aminopropylsilatrane	¹ H	0.30-0.41	Si-CH ₂
1.46–1.61	Si-CH ₂ -CH ₂		
2.41–2.52	CH2-NH2		
2.73–2.79	N-(CH ₂) ₃	_	
3.69–3.76	O-CH ₂		
13C	12.80–13.89	Si-CH ₂	_
16.19–24.22	Si-CH ₂ -CH ₂		-
25.15–33.89	CH2-NH2	-	
50.59–51.21	N-(CH ₂) ₃	-	
56.30–57.86	O-CH ₂	-	
²⁹ Si	-50 to -80	Si atom in silatrane cage	
3- Aminopropyltriethoxys ilane (APTES)	¹ H	0.62	Si-CH ₂
1.22 (triplet)	O-CH2-CH3		
1.50	Si-CH ₂ -CH ₂	-	
2.68 (triplet)	CH2-NH2	-	
3.81 (quartet)	O-CH2-CH3	-	
13 C	9	Si-CH ₂	
16	O-CH2-CH3		-
22-25	Si-CH ₂ -CH ₂	-	
43	CH2-NH2	-	



56	O-CH2-CH3	_	
Triethanolamine	¹ H	2.603	N-CH ₂
3.617	O-CH ₂		
4.6	ОН	_	
13C	58.059	N-CH ₂	_
58.188	O-CH ₂		-

Note: Chemical shifts can vary slightly depending on the solvent and experimental conditions.

Experimental Protocols for NMR

- Instrumentation: NMR spectra are typically recorded on spectrometers such as a Bruker DPX-400 or AV-400.
- Sample Preparation: Samples are dissolved in a suitable deuterated solvent, such as chloroform-d (CDCl₃) or deuterium oxide (D₂O).
- Referencing: Chemical shifts for ¹H and ¹³C NMR are referenced to tetramethylsilane (TMS) at 0 ppm.[1][2]
- Acquisition: Spectra are generally acquired at room temperature. For ¹³C NMR, proton decoupling is often used to simplify the spectra by removing C-H coupling.[3]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy identifies functional groups in a molecule by measuring the absorption of infrared radiation.

Comparative FTIR Data



Compound	Wavenumber (cm⁻¹)	Assignment
3-Aminopropylsilatrane	~3300-3400	N-H stretching (amine)
~2800-3000	C-H stretching (aliphatic)	
~1600	N-H bending (amine)	_
~1000-1100	Si-O-C stretching	_
~580	Si-N dative bond vibration	_
3-Aminopropyltriethoxysilane (APTES)	~3300-3400	N-H stretching (amine)
~2800-3000	C-H stretching (aliphatic)	
~1590	N-H bending (amine)[4]	_
~1072, 1166	C-N stretching[5]	_
~1095	Si-O-Si stretching[4]	_
~794	Si-O-Si bending[4]	_
Triethanolamine	~3350 (broad)	O-H stretching (hydroxyl)
~2800-3000	C-H stretching (aliphatic)	
~1030-1070	C-O stretching	_
~1040	C-N stretching	_

Experimental Protocols for FTIR

- Instrumentation: A Varian 3100 FTIR spectrometer or similar instrument is commonly used. [6]
- Sample Preparation: Samples can be analyzed as a thin film or as a KBr pellet.
- Spectral Range: Spectra are typically recorded in the 4000–400 cm⁻¹ range.[6]

Mass Spectrometry (MS)



Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition.

Comparative MS Data

Compound	Molecular Weight (g/mol)	Key Fragments (m/z)
3-Aminopropylsilatrane	218.35	[M+H] ⁺ at 219, fragments corresponding to the loss of the aminopropyl chain or parts of the silatrane cage.
3-Aminopropyltriethoxysilane (APTES)	221.37	[M-CH ₃] ⁺ , [M-OC ₂ H ₅] ⁺ , and fragments from the cleavage of the aminopropyl chain.
Triethanolamine	149.19	[M-CH ₂ OH] ⁺ at 118, [M-C ₂ H ₄ OH] ⁺ at 104, and other fragments from the loss of hydroxyethyl groups.

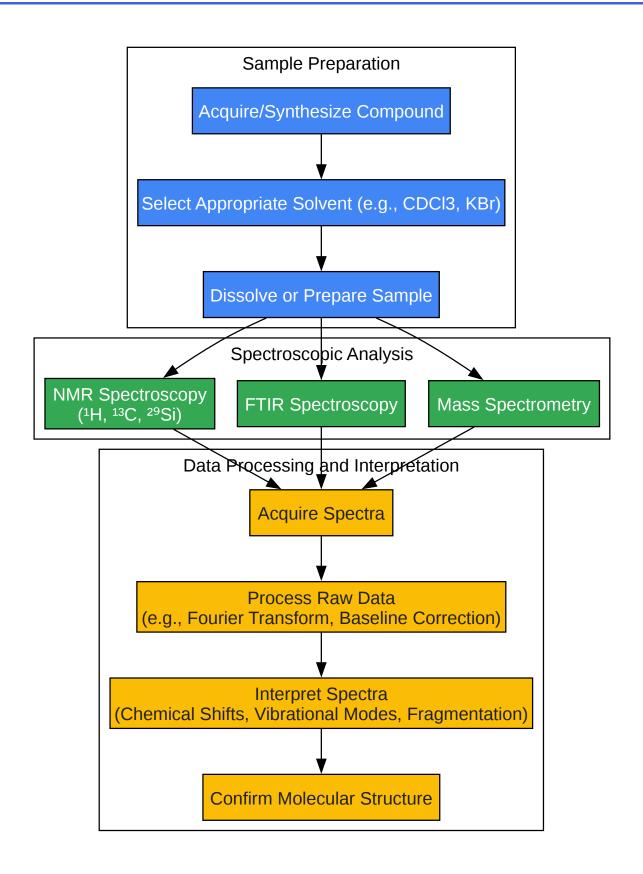
Experimental Protocols for MS

- Instrumentation: High-resolution mass spectra can be recorded on various mass spectrometers.
- Ionization: Electron ionization (EI) or electrospray ionization (ESI) are common ionization techniques. For ESI, an ionizing agent like perfluorobutyric acid may be used.
- Analysis: The mass analyzer separates ions based on their m/z ratio, and a detector measures the abundance of each ion.

Experimental Workflow

The general workflow for the spectroscopic analysis of these compounds is outlined below.





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Caption: General workflow for spectroscopic analysis.



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